N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)cinnamamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)cinnamamide is a useful research compound. Its molecular formula is C22H23N3O2 and its molecular weight is 361.445. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antitubercular Activity
N-[4-(piperazin-1-yl)phenyl]cinnamamide derivatives have been explored for their antitubercular properties, indicating the compound's potential in addressing tuberculosis infections. Specifically, modifications around part C of the molecule improved its pharmacokinetic and pharmacodynamic behavior, showing promise against Mycobacterium tuberculosis (M. tb) with certain derivatives exhibiting good antitubercular activity (Patel & Telvekar, 2014).
Antimicrotubule Agents
A series of N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)arylamides, structurally related but not identical to N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)cinnamamide, was synthesized and identified as inhibitors of cancer cell growth. These compounds, including their ability to inhibit tubulin polymerization and tumor cell growth, highlight the potential for similar structures, like this compound, to act as antimicrotubule agents (Stefely et al., 2010).
Antiserotonin Activity
Cinnamamides, including compounds structurally related to this compound, have been conceived as structural analogs of serotonin, acting as antagonists. This activity suggests potential applications in treating conditions influenced by serotonin levels, offering a pathway for the development of new therapeutic agents (Dombro & Woolley, 1964).
Anti-seizure Effects
While not directly related, the study on piperine, a compound with similarities in the piperidinyl component, suggests that structures akin to this compound could have potential anti-seizure properties through activation of the TRPV1 receptor. This opens a possibility for research into the seizure-modulating effects of such compounds (Chen et al., 2013).
Metabolic Studies
Understanding the metabolic pathways of compounds structurally similar to this compound can provide insights into their pharmacokinetics and potential therapeutic applications. For instance, the oxidative metabolism of cinnarizine, a structurally related compound, in rat liver microsomes, sheds light on possible metabolic routes and interactions within the body (Kariya et al., 1992).
Mechanism of Action
Target of Action
The primary targets of N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)cinnamamide are Cyclooxygenase-2 (COX-2) and G protein-coupled receptor kinases (GRK2 and GRK5) . COX-2 is an enzyme responsible for the formation of prostanoids, including prostaglandins, prostacyclin, and thromboxane, which play a role in inflammation and pain. GRK2 and GRK5 are kinases that regulate G protein-coupled receptors, which are involved in a variety of physiological functions.
Mode of Action
This compound exhibits potent inhibition of COX-2 . It also inhibits GRK2 and GRK5, thereby affecting the regulation of G protein-coupled receptors .
Biochemical Pathways
The inhibition of COX-2 by this compound reduces the production of prostanoids, leading to decreased inflammation and pain . The inhibition of GRK2 and GRK5 affects the regulation of G protein-coupled receptors, which can influence a variety of physiological processes .
Result of Action
The molecular and cellular effects of this compound’s action include reduced inflammation and pain due to decreased production of prostanoids , and potential changes in physiological processes due to altered regulation of G protein-coupled receptors .
Biochemical Analysis
Biochemical Properties
Similar benzoxazole derivatives have been found to inhibit G-protein-coupled receptor kinases (GRK)-2 and -5 . These kinases play a crucial role in the regulation of cellular responses to external stimuli, suggesting that N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)cinnamamide may interact with these enzymes and influence their activity .
Cellular Effects
Given its potential interaction with GRK-2 and -5, it could influence cellular signaling pathways regulated by these kinases
Molecular Mechanism
It is hypothesized that it may exert its effects by binding to and inhibiting the activity of GRK-2 and -5 . This could lead to changes in cellular signaling, gene expression, and other cellular processes.
Properties
IUPAC Name |
(E)-N-[[1-(1,3-benzoxazol-2-yl)piperidin-4-yl]methyl]-3-phenylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O2/c26-21(11-10-17-6-2-1-3-7-17)23-16-18-12-14-25(15-13-18)22-24-19-8-4-5-9-20(19)27-22/h1-11,18H,12-16H2,(H,23,26)/b11-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVLOOGWTZXKKSP-ZHACJKMWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C=CC2=CC=CC=C2)C3=NC4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1CNC(=O)/C=C/C2=CC=CC=C2)C3=NC4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.